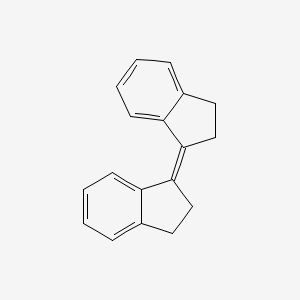
1-(1-Indanyliden)indan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Indanyliden)indan, commonly known as stiff-stilbene, is a compound that has garnered significant attention in the field of chemistry due to its unique structural properties. This compound is characterized by the rigidity of its molecular structure, which results from the restricted rotation of the phenyl ring. It exhibits remarkable thermal stability, with a half-life of approximately 109 years at 300 K, due to its high activation energy barrier .
Métodos De Preparación
The synthesis of 1-(1-Indanyliden)indan can be achieved through various methods. One notable method involves the photoinduced strain-assisted synthesis using ring-opening metathesis polymerization (ROMP). This process activates a macrocyclic p-bond connected to a stiff-stilbene photoswitch through a linker. The photoisomerization of the Z-form to the E-form, which is less stable due to a lack of planarity, leads to the formation of the desired compound . Another common method is the intramolecular Friedel-Crafts cyclization reaction of 3-arylpropionic acids or chlorides .
Análisis De Reacciones Químicas
1-(1-Indanyliden)indan undergoes various chemical reactions, including:
Photoisomerization: The compound can undergo cis to trans isomerization when exposed to light.
Ring-Opening Metathesis Polymerization (ROMP): The E-form of the compound, formed through photoisomerization, undergoes ROMP in the presence of a second-generation Grubbs catalyst.
Aplicaciones Científicas De Investigación
1-(1-Indanyliden)indan has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(1-Indanyliden)indan primarily involves its ability to undergo photoisomerization. When exposed to light, the compound absorbs photons, leading to a structural reconfiguration from the cis to the trans form. This process generates local heating and efficient non-radiative decay, which can trigger subsequent chemical reactions, such as the ring opening of cyclobutene .
Comparación Con Compuestos Similares
1-(1-Indanyliden)indan is unique due to its rigidity and thermal stability. Similar compounds include:
Stilbene: Unlike stiff-stilbene, stilbene has a more flexible structure and lower thermal stability.
Azobenzene: This compound also undergoes photoisomerization but has different structural properties and applications.
Spiropyran: Similar to stiff-stilbene, spiropyran is used in photoresponsive materials but has a distinct molecular structure.
Propiedades
Número CAS |
17666-94-3 |
|---|---|
Fórmula molecular |
C18H16 |
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
(3Z)-3-(2,3-dihydroinden-1-ylidene)-1,2-dihydroindene |
InChI |
InChI=1S/C18H16/c1-3-7-15-13(5-1)9-11-17(15)18-12-10-14-6-2-4-8-16(14)18/h1-8H,9-12H2/b18-17- |
Clave InChI |
HLSBTOHZBUYMFU-ZCXUNETKSA-N |
SMILES isomérico |
C1C/C(=C/2\CCC3=CC=CC=C32)/C4=CC=CC=C41 |
SMILES canónico |
C1CC(=C2CCC3=CC=CC=C32)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


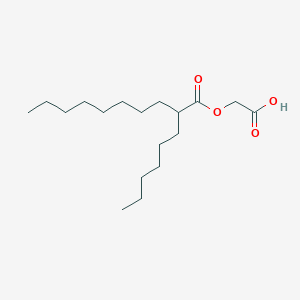
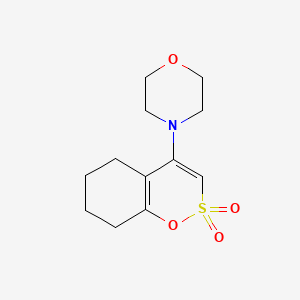
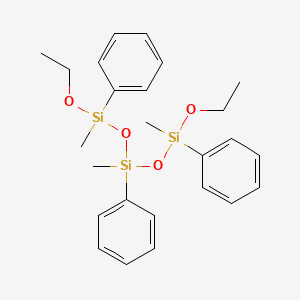
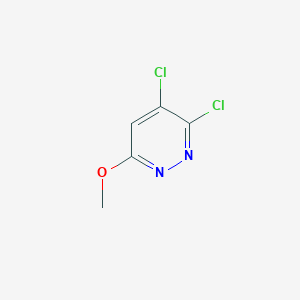
![N-(diphenylmethyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14155030.png)
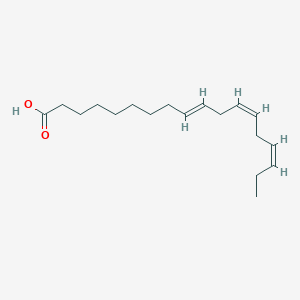
![1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile](/img/structure/B14155039.png)
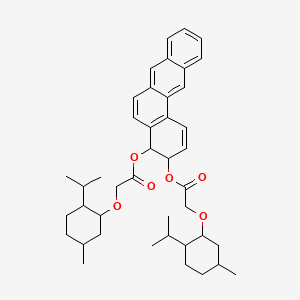
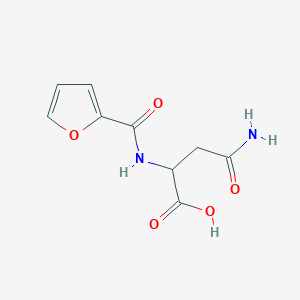
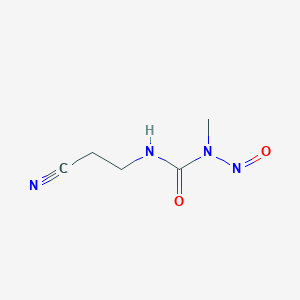
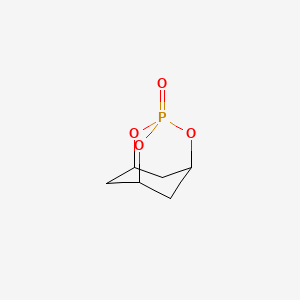
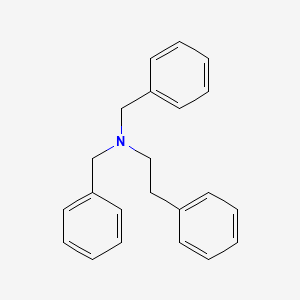
![3-[4-(Heptyloxy)phenyl]-5-(4-heptylphenyl)-1,2,4-oxadiazole](/img/structure/B14155067.png)
![Ethyl imidazo[2,1-b]-1,3,4-thiadiazole-6-acetate](/img/structure/B14155075.png)
